molecular formula C17H16Cl2N2O2 B3867689 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide

2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide

Cat. No. B3867689
M. Wt: 351.2 g/mol
InChI Key: BRKZKZBAMSMTIK-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, also known as DPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. For example, 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. However, one limitation of using 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for research on 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide. One direction is to further investigate its anti-inflammatory and anti-tumor properties, with the goal of developing new drugs for the treatment of inflammatory diseases and cancer. Another direction is to investigate its potential use as a herbicide or insecticide in agriculture. Finally, further research could be done on the use of 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide as a ligand in metal complexes for material science applications.
In conclusion, 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide in various fields.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In agriculture, 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been studied as a potential herbicide. In material science, 2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been studied for its potential use as a ligand in metal complexes.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-3-phenylpropylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c18-14-8-9-16(15(19)11-14)23-12-17(22)21-20-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKZKZBAMSMTIK-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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